molecular formula C9H7BrN2O2 B5754807 (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE

(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE

Cat. No.: B5754807
M. Wt: 255.07 g/mol
InChI Key: MMHHFKRMEOBOTM-UHFFFAOYSA-N
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Description

(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE is a complex organic compound that features both pyrazole and furan rings The presence of a bromine atom on the pyrazole ring and a methyl group on the furan ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE typically involves the formation of the pyrazole and furan rings followed by their coupling. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-methyl-3-furylmethanone under specific conditions. The reaction may require a catalyst, such as palladium, and is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

(4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE has several scientific research applications:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential drug candidates.

    Agrochemicals: The compound is explored for its potential use in agrochemicals, such as pesticides and herbicides.

    Material Sciences:

Mechanism of Action

The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-BROMO-1H-PYRAZOL-1-YL)(2-METHYL-3-FURYL)METHANONE lies in its combined pyrazole and furan rings, along with the presence of a bromine atom and a methyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromopyrazol-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-6-8(2-3-14-6)9(13)12-5-7(10)4-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHFKRMEOBOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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